molecular formula C16H14N4O B11843360 (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol CAS No. 86514-33-2

(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol

Cat. No.: B11843360
CAS No.: 86514-33-2
M. Wt: 278.31 g/mol
InChI Key: MYTOQHYVRIXTDG-UHFFFAOYSA-N
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Description

(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol is a heterocyclic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

The synthesis of (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzyl alcohol with phenylhydrazine to form the intermediate, which then undergoes cyclization with formic acid to yield the desired triazoloquinoxaline derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol include other triazoloquinoxalines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, triazolothiadiazines have shown promise as enzyme inhibitors and anticancer agents . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties.

Properties

CAS No.

86514-33-2

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

(5-phenyl-4H-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol

InChI

InChI=1S/C16H14N4O/c21-11-15-17-16-10-19(12-6-2-1-3-7-12)13-8-4-5-9-14(13)20(16)18-15/h1-9,21H,10-11H2

InChI Key

MYTOQHYVRIXTDG-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=NN2C3=CC=CC=C3N1C4=CC=CC=C4)CO

Origin of Product

United States

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